molecular formula C18H19ClN2S B5082566 4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine hydrochloride

4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B5082566
M. Wt: 330.9 g/mol
InChI Key: MNVIVUVFYHPYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as DMPTA hydrochloride, and it is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen atoms.

Mechanism of Action

The mechanism of action of DMPTA hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular signaling pathways. This compound has been found to inhibit the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
DMPTA hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMPTA hydrochloride has several advantages for laboratory experiments, including its high potency and selectivity. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of DMPTA hydrochloride, including its application in drug discovery and its potential for developing new therapies for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, DMPTA hydrochloride has significant potential in the field of medicinal chemistry and drug discovery, and further research is needed to fully explore its potential applications.

Synthesis Methods

DMPTA hydrochloride can be synthesized using various methods, including the reaction of 3-methylbenzene-1-thiol with 3,4-dimethylbenzyl chloride in the presence of potassium carbonate and copper (I) iodide. The resulting product can be further reacted with 2-aminobenzothiazole in the presence of potassium carbonate and copper (II) sulfate to produce DMPTA hydrochloride.

Scientific Research Applications

DMPTA hydrochloride has been extensively studied for its potential applications in medicinal chemistry, especially as a candidate for developing new drugs for the treatment of various diseases. Some studies have shown that DMPTA hydrochloride exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S.ClH/c1-12-5-4-6-16(9-12)19-18-20-17(11-21-18)15-8-7-13(2)14(3)10-15;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVIVUVFYHPYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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